

Vibrational Spectroscopy of Chromium Nickel Oxide: A Technical Guide

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Compound of Interest

Compound Name: Chromium nickel oxide (Cr_2NiO_4)

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This in-depth technical guide provides a comprehensive overview of the vibrational spectroscopy of chromium nickel oxide (NiCr_2O_4), a material of significant interest due to its diverse applications in catalysis, energy storage, and as a corrosion product in high-temperature environments. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering detailed experimental protocols, quantitative data, and visual workflows to facilitate a deeper understanding of the vibrational characteristics of this mixed metal oxide.

Core Concepts in Vibrational Spectroscopy

Vibrational spectroscopy, encompassing techniques like Raman and Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of molecules and crystal lattices. When applied to solid-state materials like chromium nickel oxide, these techniques provide a molecular-level fingerprint, revealing information about:

- **Phase Identification:** Distinguishing between different crystalline and amorphous phases.
- **Crystal Structure:** Elucidating details about the local coordination and symmetry of atoms within the crystal lattice.
- **Chemical Bonding:** Characterizing the nature and strength of the metal-oxygen bonds (Ni-O and Cr-O).

- **Cation Distribution:** Investigating the arrangement of nickel and chromium ions within the spinel structure.

Chromium nickel oxide typically crystallizes in the spinel structure with the general formula AB_2O_4 , where the divalent A-site cation (Ni^{2+}) occupies a tetrahedral position and the trivalent B-site cation (Cr^{3+}) occupies an octahedral position.[1] Group theory predicts that the ideal cubic spinel structure (space group $Fd-3m$) will have five first-order Raman active modes ($A_{1g} + E_g + 3F_{2g}$) and several infrared-active modes.[2][3][4]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for obtaining high-quality spectroscopic data. The following sections outline established protocols for the synthesis of $NiCr_2O_4$ and its subsequent analysis by vibrational spectroscopy.

Synthesis of $NiCr_2O_4$ Nanoparticles via Co-Precipitation

The co-precipitation method is a widely used, cost-effective, and reliable technique for synthesizing high-purity, nanocrystalline mixed metal oxides.[5][6]

Materials:

- Nickel (II) nitrate hexahydrate ($Ni(NO_3)_2 \cdot 6H_2O$)
- Chromium (III) nitrate nonahydrate ($Cr(NO_3)_3 \cdot 9H_2O$)
- Ammonia solution (NH_4OH , 15%)
- Deionized water

Procedure:

- **Precursor Solution Preparation:** Prepare an aqueous solution containing stoichiometric amounts of nickel (II) nitrate and chromium (III) nitrate.
- **Heating:** Heat the mixed nitrate solution to 70-80°C under constant and uniform stirring.[5]

- **Precipitation:** Add the 15% ammonia solution dropwise to the heated precursor solution while continuing to stir. Monitor the pH and maintain it within the range of 6.5–8 to induce the co-precipitation of the metal hydroxides.[5]
- **Digestion:** Maintain the precipitate at 70-80°C for an additional 2 hours to allow for particle growth and improved crystallinity.[5]
- **Aging:** Allow the precipitate to age in the mother liquor for 24 hours at room temperature.[5]
- **Washing and Drying:** Filter the precipitate and wash it several times with deionized water to remove any residual ions. Dry the resulting solid in an oven at 150°C for 24 hours.[5]
- **Calcination:** Calcine the dried powder in a muffle furnace at 650°C for 6 hours to decompose the hydroxides and form the crystalline NiCr_2O_4 spinel phase.[5][6]

Raman Spectroscopy Analysis

Sample Preparation: The synthesized NiCr_2O_4 powder can be analyzed directly. A small amount of the powder is typically placed on a microscope slide or pressed into a shallow well on a sample holder.

Instrumentation and Data Acquisition:

- **Spectrometer:** A micro-Raman spectrometer equipped with a confocal microscope is used.
- **Laser Excitation:** An argon ion laser (e.g., 514.5 nm) or a He-Ne laser (632.8 nm) is commonly employed as the excitation source.[7] Laser power should be kept low (typically <5 mW at the sample) to avoid laser-induced heating and potential sample degradation.
- **Objective Lens:** A high-magnification objective (e.g., 50x or 100x) is used to focus the laser beam onto the sample and collect the scattered light.
- **Spectrometer Settings:** The scattered light is dispersed by a grating (e.g., 1800 grooves/mm) and detected by a CCD camera.[7] Spectra are typically collected over a wavenumber range of 100-1000 cm^{-1} with a spectral resolution of 1-2 cm^{-1} .
- **Data Collection:** Multiple spectra are often collected from different spots on the sample and averaged to ensure representativeness.

FTIR Spectroscopy Analysis (KBr Pellet Method)

The KBr pellet method is a standard technique for preparing solid samples for transmission FTIR analysis.^[8]

Sample Preparation:

- **Grinding:** Finely grind approximately 1-2 mg of the synthesized NiCr_2O_4 powder using an agate mortar and pestle.^[8]
- **Mixing:** Add 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.^[8] The KBr acts as an infrared-transparent matrix.
- **Pellet Formation:** Transfer the homogeneous mixture to a pellet die and apply several tons of pressure using a hydraulic press. This forms a thin, transparent, or translucent pellet.^[8]
- **Analysis:** Place the KBr pellet into the sample holder in the FTIR spectrometer's beam path for analysis. A background spectrum of a pure KBr pellet should be collected first.

Instrumentation and Data Acquisition:

- **Spectrometer:** A Fourier-Transform Infrared spectrometer is used.
- **Spectral Range:** Spectra are typically recorded in the mid-infrared region, from 4000 to 400 cm^{-1} .
- **Resolution:** A spectral resolution of 4 cm^{-1} is generally sufficient.
- **Data Collection:** Typically, 32 or 64 scans are co-added and averaged to improve the signal-to-noise ratio.

Data Presentation and Interpretation

The vibrational spectra of NiCr_2O_4 are characterized by distinct peaks corresponding to specific atomic motions. The quantitative data derived from these spectra are summarized below.

Raman Spectroscopy Data

The Raman spectrum of NiCr_2O_4 is dominated by vibrations involving the motion of oxygen atoms within the spinel lattice. The table below summarizes the experimentally observed Raman-active modes.

Raman Mode	Wavenumber (cm^{-1})[9]	Vibrational Description[7]
$F_{2g}(1)$	~191	Complex motions of the octahedral group
E_g	~429	Symmetric bending of oxygen against the octahedral (Cr^{3+}) cation
$F_{2g}(2)$	~508	Asymmetric bending of oxygen in the octahedral group
$F_{2g}(3)$	~580	Asymmetric stretching of the Cr-O bond
A_{1g}	~676	Symmetric stretching of the Ni-O bond (breathing mode of the tetrahedron)

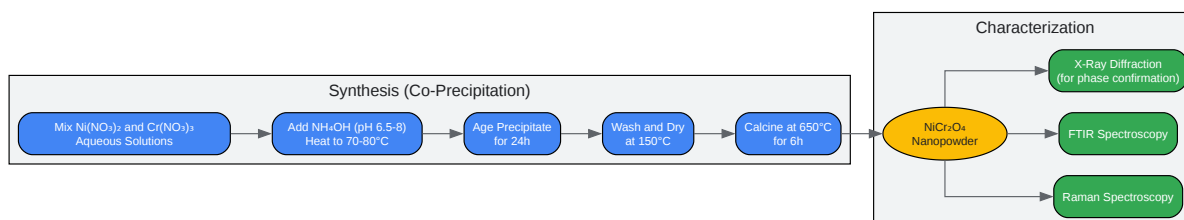
FTIR Spectroscopy Data

FTIR spectroscopy is particularly sensitive to the stretching vibrations of metal-oxygen bonds in the lower wavenumber region.

Wavenumber Range (cm ⁻¹)	Bond	Vibrational Mode
~570 cm ⁻¹	Cr-O	Stretching vibration of the octahedral CrO ₆ group[10]
~400-500 cm ⁻¹	Ni-O	Stretching vibration of the tetrahedral NiO ₄ group[11][12]
> 3000 cm ⁻¹	O-H	Stretching of adsorbed water molecules (if present)
~1630 cm ⁻¹	H-O-H	Bending of adsorbed water molecules (if present)[13]

Visualization of Workflows and Relationships

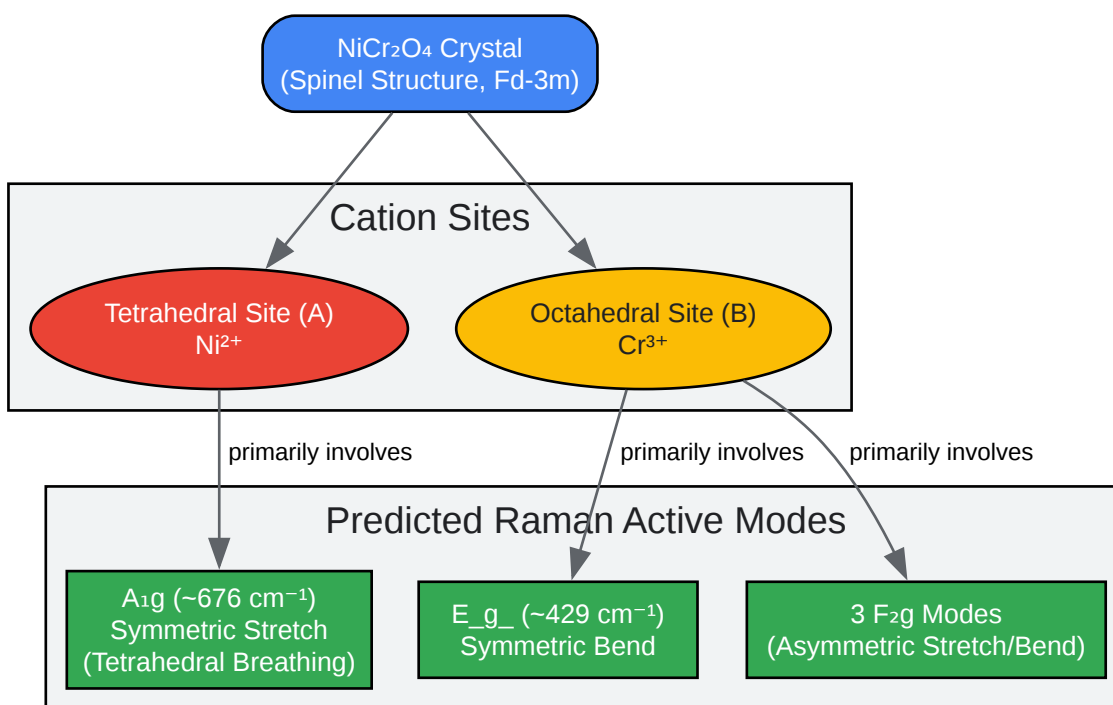
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the underlying structural-spectral relationships.



Experimental Workflow for Synthesis and Characterization of NiCr₂O₄

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Workflow from synthesis to spectroscopic characterization.



Relationship between NiCr_2O_4 Spinel Structure and Raman Modes

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Correlation of spinel structure sites to Raman modes.

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